Cas no 28587-45-3 ((3aS,9bβ)-3,3a,4,5,6,6a,7,8,9a,9b-Decahydro-9aα-acetoxymethyl-6aβ-hydroxy-6α-methyl-3-methyleneazuleno[4,5-b]furan-2,9-dione)
![(3aS,9bβ)-3,3a,4,5,6,6a,7,8,9a,9b-Decahydro-9aα-acetoxymethyl-6aβ-hydroxy-6α-methyl-3-methyleneazuleno[4,5-b]furan-2,9-dione structure](https://pt.kuujia.com/scimg/cas/28587-45-3x500.png)
28587-45-3 structure
Nome do Produto:(3aS,9bβ)-3,3a,4,5,6,6a,7,8,9a,9b-Decahydro-9aα-acetoxymethyl-6aβ-hydroxy-6α-methyl-3-methyleneazuleno[4,5-b]furan-2,9-dione
N.o CAS:28587-45-3
MF:C17H22O6
MW:322.352985858917
CID:260247
(3aS,9bβ)-3,3a,4,5,6,6a,7,8,9a,9b-Decahydro-9aα-acetoxymethyl-6aβ-hydroxy-6α-methyl-3-methyleneazuleno[4,5-b]furan-2,9-dione Propriedades químicas e físicas
Nomes e Identificadores
-
- Azuleno[4,5-b]furan-2,9-dione,9a-[(acetyloxy)methyl]decahydro-6a-hydroxy-6-methyl-3-methylene-,(3aS,6S,6aR,9aS,9bR)-
- (3aS,9bβ)-3,3a,4,5,6,6a,7,8,9a,9b-Decahydro-9aα-acetoxymethyl-6aβ-hydroxy-6α-methyl-3-methyleneazuleno[4,5-b]furan-2,9-dione
- 10aH-Ambros-11(13)-en-12-oic acid,1,6b,15-trihydroxy-4-oxo-, g-lactone, 15-acetate (8CI)
- Azuleno[4,5-b]furan-2,9-dione,9a-[(acetyloxy)methyl]decahydro-6a-hydroxy-6-methyl-3-methylene-, [3aS-(3aa,6b,6aa,9ab,9ba)]-
- Tetraneurin B
- CID 101306775
-
- Inchi: 1S/C17H22O6/c1-9-4-5-12-10(2)15(20)23-14(12)16(8-22-11(3)18)13(19)6-7-17(9,16)21/h9,12,14,21H,2,4-8H2,1,3H3/t9-,12-,14+,16-,17+/m0/s1
- Chave InChI: QRTSCMLACFOJIC-MIMFBCBLSA-N
- SMILES: O1C(C(=C)[C@@H]2CC[C@H](C)[C@@]3(CCC([C@@]3(COC(C)=O)[C@H]12)=O)O)=O
Propriedades Computadas
- Massa Exacta: 322.142
- Massa monoisotópica: 322.142
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 3
- Complexidade: 596
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 89.9
- XLogP3: 0.186
(3aS,9bβ)-3,3a,4,5,6,6a,7,8,9a,9b-Decahydro-9aα-acetoxymethyl-6aβ-hydroxy-6α-methyl-3-methyleneazuleno[4,5-b]furan-2,9-dione Literatura Relacionada
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
2. Book reviews
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
28587-45-3 ((3aS,9bβ)-3,3a,4,5,6,6a,7,8,9a,9b-Decahydro-9aα-acetoxymethyl-6aβ-hydroxy-6α-methyl-3-methyleneazuleno[4,5-b]furan-2,9-dione) Produtos relacionados
- 1021262-64-5(4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide)
- 329078-48-0(Acetamide, N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-)
- 1156993-48-4(2-(3-methylmorpholin-4-yl)ethan-1-ol)
- 2506282-20-6((2S,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid)
- 2171197-72-9((3S)-3-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)butanoic acid)
- 1259852-28-2((1R)-1-(3-BROMO-5-FLUOROPHENYL)PENTYLAMINE)
- 1326981-56-9(Pyrrolidine-1-(isopropylsulfonamide))
- 27572-71-0(4-(Trifluoromethylsulfonylamino)phenol)
- 2228134-99-2(3,3-Difluoro-3-(2,3,6-trifluorophenyl)propan-1-amine)
- 1806008-19-4(5-Cyano-2,3-difluoro-6-(difluoromethyl)pyridine)
Fornecedores recomendados
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
